molecular formula C7H5F2N3 B132997 5,6-difluoro-1H-1,3-benzodiazol-2-amine CAS No. 142356-62-5

5,6-difluoro-1H-1,3-benzodiazol-2-amine

Katalognummer B132997
CAS-Nummer: 142356-62-5
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: ARMZWEKTPLCJKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Difluoro-1H-1,3-benzodiazol-2-amine is a chemical compound with the CAS Number: 142356-62-5. It has a molecular weight of 169.13 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 5,6-difluoro-1H-1,3-benzodiazol-2-amine is 1S/C7H5F2N3/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2H, (H3,10,11,12) . This indicates that the molecule consists of a benzodiazole ring with two fluorine atoms attached at the 5 and 6 positions, and an amine group attached at the 2 position .


Physical And Chemical Properties Analysis

5,6-Difluoro-1H-1,3-benzodiazol-2-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

  • Synthetic Chemistry Applications : One study demonstrated the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon in a reaction with aromatic amines, leading to thiazoles, which are candidates in drug discovery programs. This process allows the introduction of a bromodifluoromethyl group at the C4 of the thiazole, useful in radiopharmaceuticals (Colella et al., 2018).

  • Heterocyclic Scaffold Synthesis : Another study focused on synthesizing a fluorinated heterocyclic scaffold, potentially attractive for its properties. This synthesis involved Michael addition, Mannich reaction, and Dieckmann condensation, demonstrating the compound's suitability for parallel synthesis and creating a compound library (Revanna et al., 2013).

  • Molecular Structure Analysis : Research on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine revealed its molecular structure through single-crystal X-ray analysis and vibrational spectroscopy. This study highlights the compound's existence in the amino tautomeric form in the solid state and its properties in solution, enhancing the understanding of its molecular behavior (Al-Harthy et al., 2019).

  • Organic Synthesis and Catalysis : A study on the synthesis of 3-Benzyl-1,3-thiazolidines explored the [2 + 3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds. This research contributes to the development of novel synthetic methods in organic chemistry (Gebert et al., 2003).

  • Polymer Science : Another significant application is in the field of polymer science, where the synthesis of poly(5,6-difluoro-2,1,3-benzothiadiazole-alt-9,9-dioctyl-fluorene) via direct arylation polycondensation was achieved. This process optimizes reaction conditions and explores the reactivity of direct arylation (Zhang et al., 2014).

  • Fluorescence Studies : Spectroscopic and theoretical studies of fluorescence effects in bio-active compounds, including those related to 5,6-difluoro-1H-1,3-benzodiazol-2-amine, have been conducted. These studies provide insights into the impact of molecular aggregation and amino group position on fluorescence effects, enhancing the understanding of these compounds in various applications (Matwijczuk et al., 2018).

  • Sorption and Sensing Applications : The strategic design and functionalization of an amine-decorated luminescent metal-organic framework demonstrated selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water. This highlights the compound's potential in sensing applications (Das & Mandal, 2018).

Safety and Hazards

The safety information for 5,6-difluoro-1H-1,3-benzodiazol-2-amine includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name

5,6-difluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMZWEKTPLCJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-difluoro-1H-1,3-benzodiazol-2-amine

CAS RN

142356-62-5
Record name 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The procedure used was similar to that reported in J. Med. Chem. 40:811–818, 1997. A solution of 1,2-diamino-4,5-difluorobenzene (500 mg, 3.47 mmol) in water (5 mL) was cooled to 0° C. and then treated with a solution of cyanogen bromide (0.83 mL, 4.16 mmol, 5 M in acetonitrile) and solid sodium bicarbonate (583 mg, 6.94 mmol). The solution was stirred at rt overnight and was then concentrated in vacuo. The dark residue was suspended in ethanol and heated at reflux for 15 minutes. The hot suspension was filtered, rinsing with hot ethanol, and the filtrate was concentrated in vacuo to afford 5,6-difluoro-1H-benzimidazol-2-amine (580 mg, 59%), which was used in the next step without further purification. LC-MS m/z 170.2 (MH+), ret. time 0.85 min; 1H NMR (300 MHz, DMSO-d6) δ 6.30 (br s, 2H), 7.06 (dd, 2H), 10.79 (br s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
583 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4.9 mL of 5M BrCN/MeCN in 50 mL of H2O, was added dropwise a solution of 3.515 g (24.389 mmole) of 10 in 50 mL of MeOH over 20 min. After the addition, stirring was continued at room temperature for 2 h. The reaction mixture was concentrated to ~50 mL and was extracted with EtOAc (50 mL×3). The combined EtOAc solution was back washed with 100 mL of H2O and then discarded. The combined H2O phase was basified with sat. NaHCO3 solution (precipitation occurred) and was extracted again with EtOAc (70 mL×3). The EtOAc solution was dried (Na2SO4) and evaporated to dryness. The residue was suspended in 50 mL of CHCl3 and filtered. The yellowish solid was washed with portions of CHCl3 to give 3.40 g of 11. The filtrate and washings were evaporated to dryness and the procedure was repeated to give an additional 0.355 g of 11. The total yield of 11 was 3.755 g (91%). 1H NMR (DMSO-d6) d 10.79 (br. s, 1, 1-NH), 7.06 (dd, 2, 4-H and 7-H, 3JF-H =11.0 Hz, 4JF-H =7.5 Hz), 6.30 (br. s, 2, 2-NH2).
Name
BrCN MeCN
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Quantity
3.515 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

4,5-Difluorobenzene-1,2-diamine (0.651 g, 0.562 mmol, commercially available from Matrix Scientific) in acetonitrile (10 mL) and water (2 ml) at 0° C. was treated with cyanogen bromide (0.063 g, 0.6 mmol). The reaction mixture was allowed to warm to room temperature, and then stirred for 14 hours. The reaction mixture was then treated with saturated aqueous sodium hydrogen carbonate solution (50 ml) and shaken. The resulting solid was filtered off, washed with water and dried under reduced pressure to give 0.39 g of 5,6-difluoro-1H-benzo[d]imidazol-2-amine (yield, 40%). MS (EI): 186 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-difluoro-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5,6-difluoro-1H-1,3-benzodiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5,6-difluoro-1H-1,3-benzodiazol-2-amine
Reactant of Route 4
5,6-difluoro-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
5,6-difluoro-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
5,6-difluoro-1H-1,3-benzodiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.